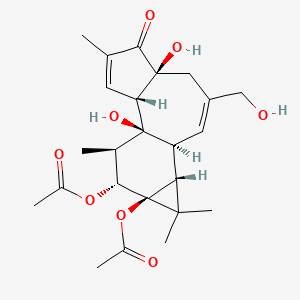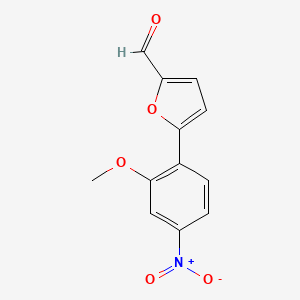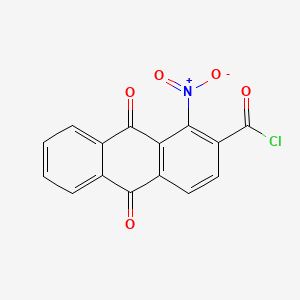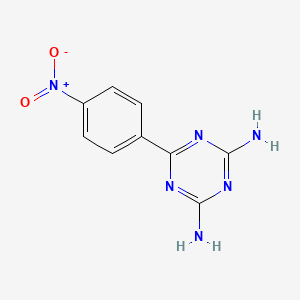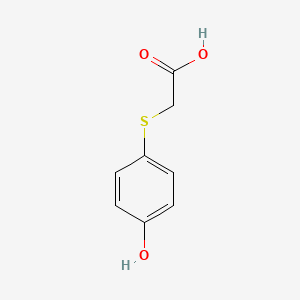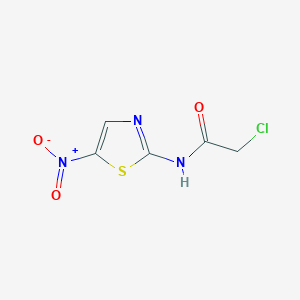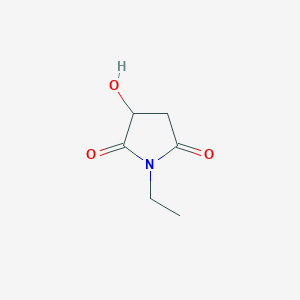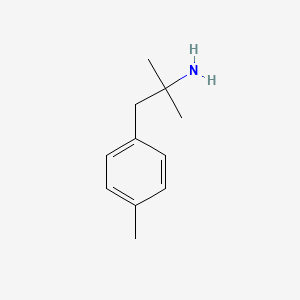
2-Methyl-1-(p-tolyl)propan-2-amine
Vue d'ensemble
Description
“2-Methyl-1-(p-tolyl)propan-2-amine” is a chemical compound with the molecular formula C11H17N . It is also known by other names such as “1,1-dimethyl-2-p-tolyl-ethylamine”, “2-Amino-2-methyl-3-p-tolyl-propan”, “3-(4-methylphenyl)-2-amino-2-methylpropane”, and "2-(4-methylphenyl)-1,1-dimethylethanamine" .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(p-tolyl)propan-2-amine” consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The exact mass is 163.13600 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-(p-tolyl)propan-2-amine” include a molecular weight of 163.25900 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Novel Routes in Chemical Synthesis
- Furan Synthesis :
- A study by Friedrich, Wächtler, & Meijere (2002) explored a novel synthesis pathway for furans using primary amines. This approach potentially offers a new method for creating complex organic compounds.
Industrial Applications
- CO2 Absorption Processes :
- Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) have been studied for their role in industrial CO2 absorption processes. A study by Svensson et al. (2014) highlights the potential benefits of these compounds in terms of energy efficiency during the regeneration of amine solutions.
Advanced Materials and Chemistry
Synthesis of Amides and Their Pharmacological Effects :
- Limanskii et al. (2009) investigated the synthesis of certain amides using 2-methyl-1-(p-tolyl)propanol-2. Their research, described in Pharmaceutical Chemistry Journal, focused on the pharmacological impacts of these compounds on arterial blood pressure.
Corrosion Inhibition in Carbon Steel :
- Gao, Liang, & Wang (2007) explored the synthesis of tertiary amines and their use in inhibiting carbon steel corrosion. Their findings, published in Corrosion Science, suggest potential applications in materials science and engineering.
Therapeutic Research
- Pharmacological Characterization in Neuroscience :
- Grimwood et al. (2011) conducted a study on a κ-opioid receptor antagonist derived from 2-Methyl-1-(p-tolyl)propan-2-amine, which shows potential in treating depression and addiction disorders. Their work is detailed in Journal of Pharmacology and Experimental Therapeutics.
Environmental and Energy Applications
- Kinetics of CO2 Reaction with AMP Solutions :
- Xu, Wang, Otto, & Mather (1996) investigated the reaction rate constants of CO2 with AMP solutions. Their research, found in Chemical Engineering Science, is crucial for developing efficient carbon capture technologies.
Propriétés
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOGAVGURHPLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276184 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(p-tolyl)propan-2-amine | |
CAS RN |
67510-95-6 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

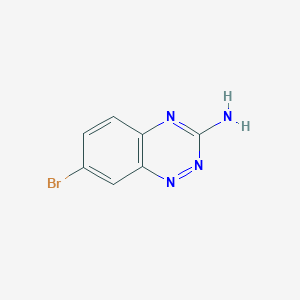
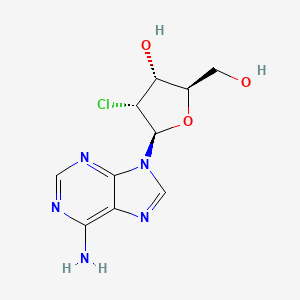
![2-[(4-methoxybenzoyl)amino]benzoic Acid](/img/structure/B1605301.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)
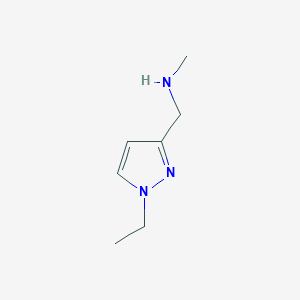
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)
